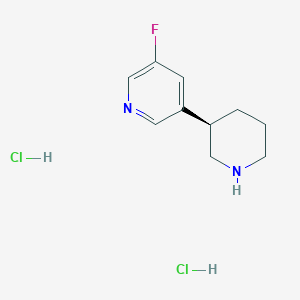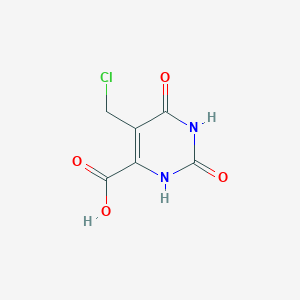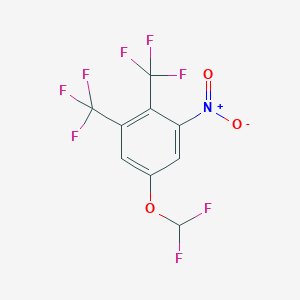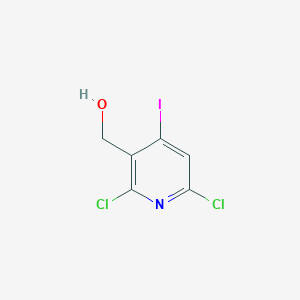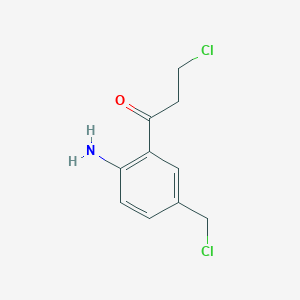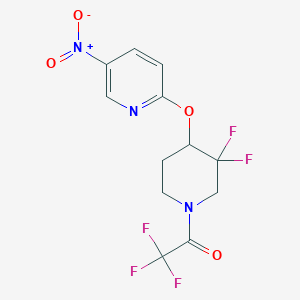
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitropyridine moiety: This is achieved through a nucleophilic substitution reaction where the nitropyridine group is introduced to the piperidine ring.
Final coupling: The trifluoroethanone group is introduced in the final step through a coupling reaction, often using reagents like trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting or modulating enzyme activity.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Alter cellular processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone: shares similarities with other fluorinated piperidine derivatives, such as:
Uniqueness
Fluorination: The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
Nitropyridine Moiety: This functional group contributes to the compound’s reactivity and potential biological activity.
Trifluoroethanone Group: This group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C12H10F5N3O4 |
|---|---|
Peso molecular |
355.22 g/mol |
Nombre IUPAC |
1-[3,3-difluoro-4-(5-nitropyridin-2-yl)oxypiperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F5N3O4/c13-11(14)6-19(10(21)12(15,16)17)4-3-8(11)24-9-2-1-7(5-18-9)20(22)23/h1-2,5,8H,3-4,6H2 |
Clave InChI |
ZZEZIDIYLUWGKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




